![molecular formula C12H20O4 B11695063 Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate CAS No. 62885-64-7](/img/structure/B11695063.png)
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is an organic compound with the molecular formula C12H20O4. It features a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety fused to a propanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate can be synthesized through a multi-step process involving the formation of the spirocyclic ring followed by esterification. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of a sonochemical method in the presence of a montmorillonite KSF catalyst. This method enhances the reaction efficiency and yield. The process involves the hydroxylation of oleic acid to produce 9,10-dihydroxyoctadecanoic acid, which is then esterified with methanol to form methyl 9,10-dihydroxyoctadecanoate. This intermediate is further reacted with cyclohexanone to produce the desired spirocyclic compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of biolubricants and other industrial materials.
Mécanisme D'action
The mechanism of action of methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
- Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate
Uniqueness
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propriétés
Numéro CAS |
62885-64-7 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
methyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C12H20O4/c1-14-11(13)6-5-10-4-2-3-7-12(10)15-8-9-16-12/h10H,2-9H2,1H3 |
Clé InChI |
XWPBZEDITVJGCK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1CCCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11694987.png)
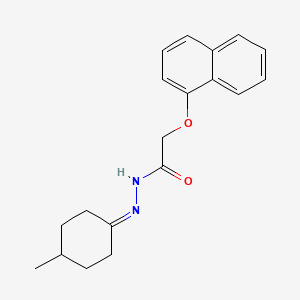
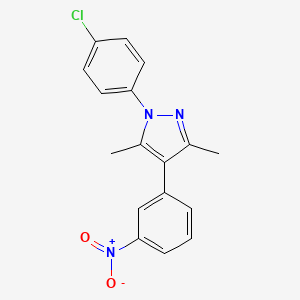
![(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11695017.png)
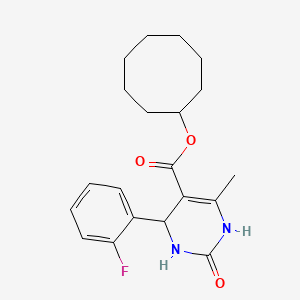
![5-nitro-2-(4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)pyridine](/img/structure/B11695030.png)
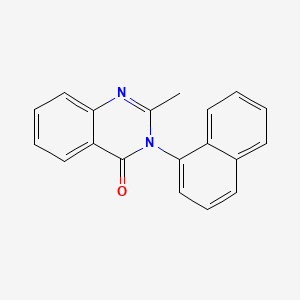
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11695042.png)
![3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11695054.png)
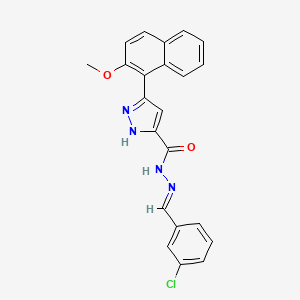
![methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11695060.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11695069.png)
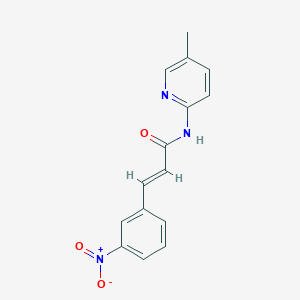
![N'-[(E)-(4-cyanophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11695083.png)
